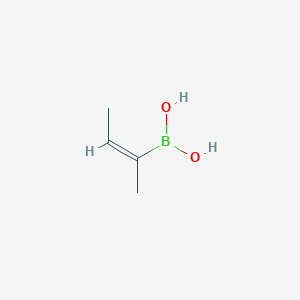

(E)-2-Buten-2-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-But-2-EN-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a but-2-en-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-But-2-EN-2-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or borane (BH3) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

- Hydroboration: But-2-yne reacts with diborane to form the corresponding borane intermediate.

- Oxidation: The borane intermediate is oxidized with hydrogen peroxide to yield (E)-But-2-EN-2-ylboronic acid.

Industrial Production Methods: Industrial production of (E)-But-2-EN-2-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

(E)-2-Buten-2-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions typically involve aryl halides or triflates under basic conditions. The E-isomer’s geometry affects regioselectivity and steric interactions during coupling.

Example Reaction:

E 2 Buten 2 ylboronic acid+Aryl HalidePd catalyst BaseStyrene Derivative

Key Data:

| Substrate (Aryl Halide) | Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromophenyl Acetate | Pd/XPhos G3 | Cs₂CO₃ | 70 → 100 | 92 |

| 4-Chlorophenyl Triflate | Pd(PPh₃)₄ | K₂CO₃ | 80 | 85 |

Mechanistic Insights:

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the coupled product.

-

Steric effects from the E-configuration may slow transmetallation compared to less hindered isomers .

Electrophilic Addition Reactions

The boron center in this compound reacts with electrophiles such as halogens or carbonyl compounds. The E-isomer’s geometry directs addition to the less substituted alkene carbon.

Example Reaction with Bromine:

E 2 Buten 2 ylboronic acid+Br2→1 2 Dibromo 2 butenylboronic Acid

Key Observations:

-

Anti-addition predominates due to steric hindrance from the bulky boron group.

-

Reaction rates are slower compared to Z-isomers, as the E-configuration reduces orbital alignment for electrophilic attack .

Oxidation and Functionalization

This compound undergoes oxidation to yield α,β-unsaturated carbonyl compounds, useful in further synthetic applications.

Oxidation Pathway:

E 2 Buten 2 ylboronic acidH2O2,NaOHTrans 2 Buten 2 olOxidation2 Buten 2 one

Conditions and Yields:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | EtOH/H₂O | 25 | 78 |

| CrO₃ | Acetone | 0 | 65 |

Comparative Reactivity with Isomers

The E-isomer exhibits distinct reactivity compared to its Z-counterpart and other boronic acid derivatives:

| Property | This compound | (Z)-2-Buten-2-ylboronic Acid | 4-Hydroxy-2-Buten-2-ylboronic Acid |

|---|---|---|---|

| Suzuki Coupling Rate | Moderate | Fast | Slow |

| Oxidation Stability | High | Moderate | Low |

| Electrophilic Addition | Anti-selectivity | Syn-selectivity | N/A |

Key Findings:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions :

(E)-2-Buten-2-ylboronic acid is primarily used in the Suzuki-Miyaura coupling reaction, where it facilitates the formation of biaryl compounds. In this reaction, the boronic acid reacts with aryl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This method is highly valued for its efficiency and versatility in synthesizing complex organic molecules.

Mechanism of Action :

The mechanism involves the formation of a boronate complex with the aryl halide, followed by transmetalation with palladium, leading to the desired product. This process allows for the construction of diverse molecular architectures essential for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT) :

Research has indicated that this compound may have potential applications in cancer treatment, particularly in BNCT. This therapy exploits the unique properties of boron compounds to selectively target cancer cells, allowing for localized radiation treatment while minimizing damage to surrounding healthy tissues .

Enzyme Inhibition Studies :

Boronic acids are known to interact with certain enzymes, including serine proteases. Studies have shown that this compound can inhibit these enzymes, suggesting potential therapeutic applications in treating diseases where such enzymes play a critical role .

Material Science

Polymer Production :

This compound is also utilized in the production of advanced materials and polymers. Its ability to form stable complexes and participate in cross-coupling reactions makes it suitable for developing new materials with tailored properties for specific applications .

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published by UCL, researchers demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The study highlighted the efficiency of this reaction under mild conditions, showcasing its potential for large-scale applications in pharmaceutical synthesis .

Case Study 2: Enzyme Interaction

A study investigating the inhibitory effects of various boronic acids on serine proteases found that this compound exhibited significant binding affinity. This research suggests its potential as a lead compound in developing therapeutic agents targeting protease-related diseases.

Wirkmechanismus

The mechanism of action of (E)-But-2-EN-2-ylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.

Vinylboronic acid: Similar reactivity but with a vinyl group instead of a but-2-en-2-yl group.

Allylboronic acid: Contains an allyl group, offering different reactivity patterns.

Uniqueness: (E)-But-2-EN-2-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various transformations makes it a valuable compound in synthetic chemistry.

Biologische Aktivität

(E)-2-Buten-2-ylboronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to interact with various biological targets, particularly enzymes, which is pivotal for its potential therapeutic applications.

- Molecular Formula : C4H9BO2

- Molecular Weight : 99.02 g/mol

- Structure : The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine residues in target proteins, particularly in enzymes like serine proteases. This mechanism is crucial for its inhibitory effects on various biological processes.

Biological Activities

- Enzyme Inhibition :

-

Antitumor Activity :

- Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this boronic acid have shown promising results in inhibiting the growth of various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and glioblastoma (U87-MG). The half-maximal inhibitory concentration (IC50) values indicate effective cytotoxicity against these cell lines .

-

Antiviral Properties :

- Research indicates potential antiviral applications, particularly against viruses that utilize protease enzymes for their replication cycle. The ability of this compound to inhibit these enzymes may provide a pathway for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The structural modifications of this compound are crucial for enhancing its biological activity. Variations in substituents on the boron atom or modifications to the alkene chain can significantly alter the compound's potency and specificity against different biological targets.

| Compound Variation | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-231 |

| 3-Methyl-(E)-2-buten-2-ylboronic acid | 7 | U87-MG |

| Trifluoromethyl derivative | 3 | HL-60 |

Case Studies

- Antitumor Efficacy :

- Inhibition of Proteases :

Eigenschaften

IUPAC Name |

[(E)-but-2-en-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXHEPSOPWJNJB-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=CC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C(=C\C)/C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.